Computed Lipophilicity Advantage of the 3-Bromo-5-cyanobenzenesulfonyl Motif Over Unsubstituted Sulfonamides
The target compound has a computed XLogP3-AA value of 2.4 [1], substantially higher than the reported logP of approximately 0.3 for the structurally simpler sulfonamide drug sulfamethazine [2]. This 8‑fold increase in predicted logP suggests enhanced lipid solubility and potentially improved membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Sulfamethazine (reported logP ≈ 0.3) |
| Quantified Difference | Δ logP ≈ 2.1 (8‑fold higher lipophilicity) |
| Conditions | Computational prediction (XLogP3-AA algorithm, PubChem release 2019.06.18) for the target; experimentally determined logP value cited from literature for sulfamethazine. |
Why This Matters
Higher logP is often desirable for intracellular targets, providing a quantitative justification for selecting this scaffold over more polar sulfonamide analogs.
- [1] PubChem. (2026). N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide. Computed Properties. CID 99696108. View Source
- [2] Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press. Sulfamethazine logP ≈ 0.3. View Source
